Elaiofilina

Descripción general

Descripción

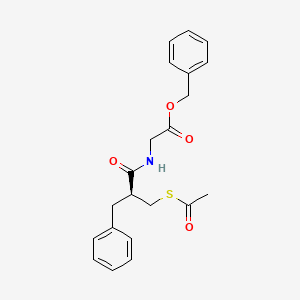

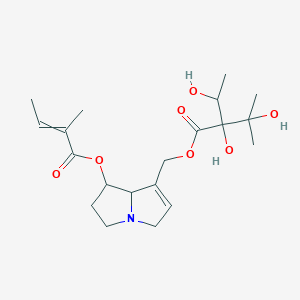

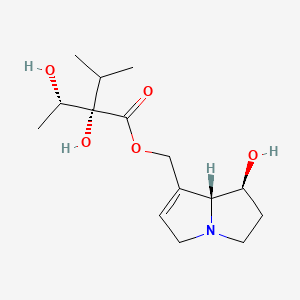

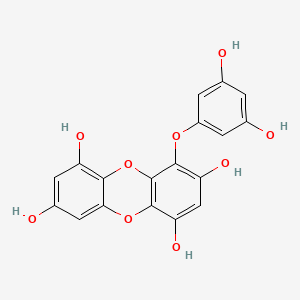

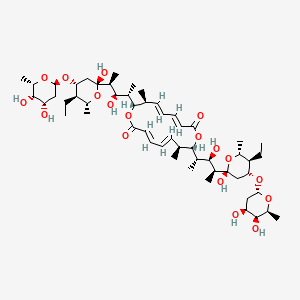

Elaiofilina es un producto natural que pertenece a la familia de los macrodiolidos de 16 miembros con simetría C2. Fue aislado por primera vez de la cepa actinomiceta Streptomyces melanosporus en 1959. This compound ha ganado una atención significativa debido a su amplio espectro de actividades biológicas, incluidas las actividades antimicrobiana, antihelmíntica, anticancerígena, inmunosupresora, antiinflamatoria, antiviral e inhibidora de la α-glucosidasa .

Aplicaciones Científicas De Investigación

Elaiofilina ha sido estudiada extensamente por sus posibles aplicaciones terapéuticas. Algunas de las áreas de investigación clave incluyen:

Química: this compound se utiliza como compuesto modelo en el estudio de los macrodiolidos y su biosíntesis. Su estructura única y sus actividades biológicas la convierten en un tema interesante para la investigación química .

Biología: En la investigación biológica, se ha demostrado que la this compound exhibe una actividad antitumoral significativa. Induce la apoptosis, inhibe la proliferación, la migración, la invasión y la angiogénesis en diversas líneas celulares cancerosas, incluidas las células cancerosas pancreáticas y ováricas .

Medicina: this compound se está investigando como un posible agente terapéutico para el tratamiento del cáncer. Ha mostrado resultados prometedores en estudios preclínicos, particularmente en la focalización de células de cáncer de páncreas al inhibir la vía de señalización Wnt/β-Catenina .

Industria: Las propiedades antimicrobianas e inmunosupresoras de la this compound la convierten en un compuesto valioso en la industria farmacéutica. Se está explorando su posible uso en el desarrollo de nuevos antibióticos e inmunosupresores .

Mecanismo De Acción

Elaiofilina ejerce sus efectos a través de múltiples dianas moleculares y vías. Se ha demostrado que inhibe la vía de señalización Wnt/β-Catenina, que desempeña un papel crucial en la progresión del cáncer. Al dirigirse a esta vía, la this compound induce la apoptosis e inhibe la proliferación, la migración, la invasión y la angiogénesis de las células cancerosas .

Además, la this compound actúa como un inhibidor de la autofagia, promoviendo la acumulación de autofagosomas pero bloqueando el flujo autofágico al atenuar la actividad de la catepsina lisosomal. Esto da como resultado la acumulación de SQSTM1/p62 en varias líneas celulares .

Análisis Bioquímico

Biochemical Properties

Elaiophylin plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to inhibit the Wnt/β-Catenin signaling pathway, which is crucial in various cellular processes . Elaiophylin interacts with Proliferating Cell Nuclear Antigen (PCNA) and Histone Deacetylase 1 (HDAC1), leading to the downregulation of these proteins and thereby inhibiting cell proliferation . Additionally, elaiophylin activates AMP-activated protein kinase (AMPK) and inhibits the mTORC1 complex, promoting catabolism and inhibiting anabolism .

Cellular Effects

Elaiophylin exerts profound effects on various cell types and cellular processes. In pancreatic cancer cells, elaiophylin induces apoptosis, inhibits proliferation, migration, invasion, and angiogenesis . It also disrupts tube formation in Human Umbilical Vein Endothelial Cells (HUVECs), highlighting its anti-angiogenic properties . Furthermore, elaiophylin influences cell signaling pathways, such as the Wnt/β-Catenin pathway, and affects gene expression by downregulating β-catenin protein expression . In obese mice, elaiophylin activates AMPK, leading to increased glucose consumption and fatty acid oxidation .

Molecular Mechanism

The molecular mechanism of elaiophylin involves several key interactions and pathways. Elaiophylin binds to and inhibits the Wnt/β-Catenin signaling pathway, leading to the downregulation of β-catenin protein expression . It also activates AMPK by increasing cellular AMP/ATP and ADP/ATP ratios, which in turn phosphorylates AMPK in a liver kinase B1 (LKB1)-dependent manner . This activation results in the inhibition of the mTORC1 complex, promoting catabolic processes and inhibiting anabolic processes . Additionally, elaiophylin downregulates SIRT1, influencing the deacetylation and mitochondrial localization of FoxO3a, thereby suppressing mitophagy and inducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of elaiophylin have been observed to change over time. Elaiophylin has shown stability in various experimental conditions, and its long-term effects include the persistent activation of endoplasmic reticulum stress and inhibition of autophagy flux in multiple myeloma cells . In obese mice, elaiophylin treatment led to sustained activation of AMPK and inhibition of mTORC1, resulting in long-term metabolic benefits such as reduced body weight and improved glucose tolerance .

Dosage Effects in Animal Models

The effects of elaiophylin vary with different dosages in animal models. In obese mice, elaiophylin administration at varying doses resulted in dose-dependent activation of AMPK and inhibition of mTORC1 . Higher doses of elaiophylin led to more pronounced metabolic effects, including significant reductions in body weight and blood glucose levels

Metabolic Pathways

Elaiophylin is involved in several metabolic pathways, primarily through its activation of AMPK and inhibition of mTORC1 . By increasing the AMP/ATP and ADP/ATP ratios, elaiophylin promotes glucose consumption and fatty acid oxidation . This activation of AMPK leads to changes in diverse metabolic genes, enhancing catabolic processes and reducing anabolic processes .

Transport and Distribution

Elaiophylin is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In pancreatic cancer cells, elaiophylin disrupts tube formation in HUVECs, indicating its ability to affect cellular localization and accumulation . Additionally, elaiophylin’s activation of AMPK in mouse liver and adipose tissue suggests its distribution to these metabolic tissues .

Subcellular Localization

Elaiophylin’s subcellular localization plays a crucial role in its activity and function. It has been shown to influence the mitochondrial localization of FoxO3a by downregulating SIRT1, thereby suppressing mitophagy and inducing oxidative stress . This subcellular targeting is essential for elaiophylin’s anticancer effects in human uveal melanoma cells .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Elaiofilina se produce normalmente mediante procesos de fermentación que implican Streptomyces melanosporofaciens. Las condiciones de esporulación de este microorganismo se optimizan para maximizar el rendimiento de this compound. La mejor esporulación del cultivo se logra en caldos de agar con dextrina o almidón de maíz hidrolizado como fuentes de carbono .

Métodos de producción industrial: La producción industrial de this compound implica procesos de fermentación a gran escala. El medio de fermentación se controla cuidadosamente para mantener las condiciones óptimas para el crecimiento de Streptomyces melanosporofaciens y la producción de this compound. El compuesto se extrae y purifica luego a grado farmacéutico .

Análisis De Reacciones Químicas

Tipos de reacciones: Elaiofilina experimenta diversas reacciones químicas, incluida la alquilación del acetal. Cuando se expone al metanol, la this compound sufre una alquilación acetal estereoespecífica para formar 11-O-metilthis compound y 11,11'-O-dimetithis compound .

Reactivos y condiciones comunes: La reacción de alquilación del acetal de la this compound suele implicar metanol como reactivo. Las condiciones de reacción se controlan cuidadosamente para garantizar la transformación estereoespecífica deseada .

Productos principales: Los productos principales formados a partir de la alquilación del acetal de la this compound son la 11-O-metilthis compound y la 11,11'-O-dimetithis compound .

Comparación Con Compuestos Similares

Elaiofilina forma parte de una familia de macrodiolidos que incluye compuestos como conglobatinas, samroiyotmicinas, bispolidos, vermiculina y pirenorfina . Entre estos, la efomicina E es estructuralmente similar a la this compound, diferenciándose solo por una sustitución metoxilo en C-24' .

Unicidad: La estructura C2-simétrica única de la this compound y su amplio espectro de actividades biológicas la diferencian de otros macrodiolidos. Su capacidad para inhibir múltiples procesos celulares, incluida la autofagia y la vía de señalización Wnt/β-Catenina, la convierte en un candidato prometedor para aplicaciones terapéuticas .

Compuestos similares:

- Conglobatinas

- Samroiyotmicinas

- Bispolidos

- Vermiculina

- Pirenorfina

- Efomicina E

En conclusión, la this compound es un compuesto de gran interés debido a sus diversas actividades biológicas y posibles aplicaciones terapéuticas. Su estructura única y su mecanismo de acción multifacético la convierten en un tema valioso para futuras investigaciones y desarrollos en diversos campos científicos.

Propiedades

IUPAC Name |

(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSERMIPXNLXAPD-MJMYBOKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318254 | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1025.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37318-06-2 | |

| Record name | Elaiophylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37318-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elaiophylin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elaiophylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZALOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.